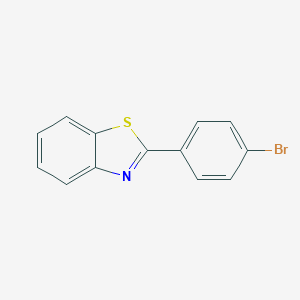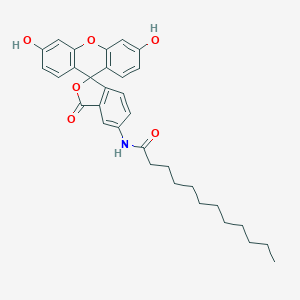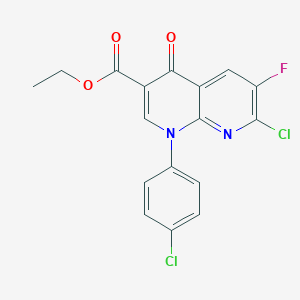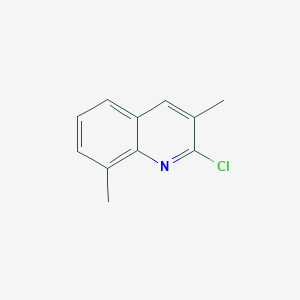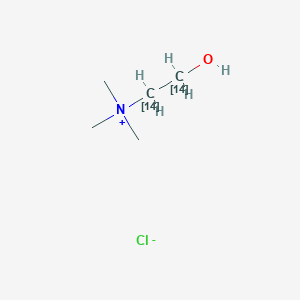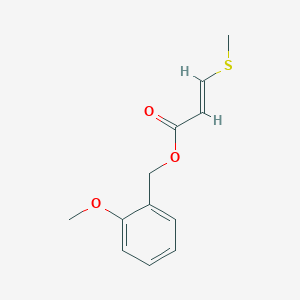
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, as well as increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In vivo studies have shown that it can reduce oxidative stress, inflammation, and tissue damage in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in lab experiments is its relatively low toxicity and high solubility in water. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations is its instability in acidic and basic conditions, which can affect its biological activity and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-. One area of research is the development of more potent and selective analogs of the compound for use in medicine and agriculture. Another area of research is the elucidation of its exact mechanism of action and signaling pathways involved in its biological effects. Additionally, the potential use of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in combination with other drugs or therapies for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a precursor for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
CAS-Nummer |
103836-70-0 |
|---|---|
Produktname |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[[(2R)-1-hydroxypropan-2-yl]-methylamino]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-7(6-12)11(5)10-8(13)14-9(2,3)4/h7,12H,6H2,1-5H3,(H,10,13)/t7-/m1/s1 |
InChI-Schlüssel |
DUOISROSAWNEDN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CO)N(C)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)N(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CO)N(C)NC(=O)OC(C)(C)C |
Synonyme |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



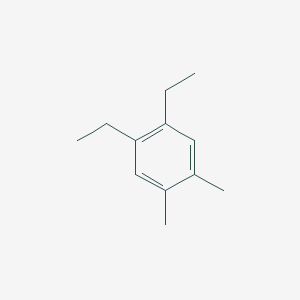
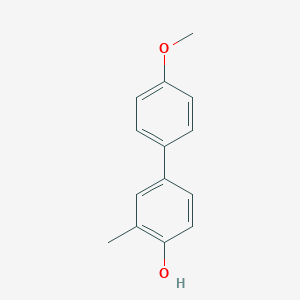
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
